1h-Pyrazolo[4,3-d]thiazole-5-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
933716-59-7 |
|---|---|
Molecular Formula |
C5H3N3OS |
Molecular Weight |
153.16 g/mol |
IUPAC Name |
1H-pyrazolo[4,3-d][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C5H3N3OS/c9-2-4-7-3-1-6-8-5(3)10-4/h1-2H,(H,6,8) |
InChI Key |
ANXFCLFROOJEQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC2=C1N=C(S2)C=O |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 1h Pyrazolo 4,3 D Thiazole 5 Carbaldehyde
Retrosynthetic Analysis for the 1H-Pyrazolo[4,3-d]thiazole Scaffold
Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule by breaking it down into simpler, commercially available starting materials. For the 1H-pyrazolo[4,3-d]thiazole scaffold, two primary disconnection strategies are considered, focusing on the sequential construction of the two heterocyclic rings.
Strategy A: Thiazole (B1198619) Ring Formation onto a Pre-existing Pyrazole (B372694)
This approach involves disconnecting the thiazole ring. The C-S and C=N bonds of the thiazole are typically cleaved, leading back to a functionalized pyrazole precursor. A common precursor identified through this disconnection is a 5-aminopyrazole-4-carbothioamide or a related derivative. This intermediate contains the necessary nitrogen and sulfur functionalities to facilitate the subsequent cyclization to form the thiazole ring.
Strategy B: Pyrazole Ring Annulation onto a Pre-existing Thiazole
Alternatively, the pyrazole ring can be disconnected. This strategy cleaves the N-N and C=N bonds of the pyrazole ring. This leads back to a functionalized thiazole containing a 1,3-dicarbonyl equivalent or a related electrophilic synthon at the 4 and 5 positions. This thiazole intermediate can then undergo a cyclocondensation reaction with a hydrazine (B178648) derivative to construct the fused pyrazole ring. chim.itresearchgate.net
Introduction of the Formyl Group at the Thiazole C-5 Position
A crucial step in the synthesis is the introduction of the carbaldehyde (formyl) group at the C-5 position of the thiazole ring. This can be achieved either by direct formylation of the pre-formed pyrazolothiazole ring system or by carrying a precursor functional group through the synthesis that is later converted to the aldehyde.
The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF). wikipedia.org This reagent, a chloroiminium ion, acts as the electrophile in an electrophilic aromatic substitution reaction. wikipedia.org
For the 1H-pyrazolo[4,3-d]thiazole system, which is generally electron-rich, the Vilsmeier-Haack reaction can be a direct and effective method to introduce the formyl group at the C-5 position. The reaction proceeds by electrophilic attack of the Vilsmeier reagent on the thiazole ring, followed by hydrolysis of the resulting iminium salt during aqueous workup to yield the desired aldehyde. wikipedia.org This method is often favored due to its mild conditions and the accessibility of the reagents. The Vilsmeier-Haack reaction has been successfully employed to obtain various pyrazole-4-carbaldehydes, which are versatile precursors for synthesizing fused pyrazole systems. mdpi.comresearchgate.net
Table 1: Vilsmeier-Haack Reaction Conditions
| Reagents | Solvent | Temperature | Outcome |
|---|---|---|---|
| POCl₃, DMF | Dichloroethane (DCE) or DMF | 0 °C to reflux | Formylation of electron-rich heterocycles |
| Oxalyl chloride, DMF | Acetonitrile | 0 °C to room temp. | Milder conditions for sensitive substrates |
An alternative to direct formylation is the oxidation of a pre-existing functional group at the C-5 position. This strategy involves synthesizing the 1H-pyrazolo[4,3-d]thiazole core bearing a precursor group, such as a methyl or hydroxymethyl substituent, which is then oxidized to the carbaldehyde in a later step.
Common oxidizing agents for the conversion of a primary alcohol (C-5 hydroxymethyl group) to an aldehyde include:
Manganese dioxide (MnO₂): A mild and selective reagent for oxidizing allylic and benzylic-type alcohols.
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent known for its mild conditions and high efficiency in oxidizing primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids. researchgate.net
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.
A notable approach involves the use of the Dess-Martin periodinane (DMP) reagent in a cascade reaction. For instance, tertiary enaminones can react with potassium thiocyanate mediated by DMP to synthesize thiazole-5-carbaldehydes directly. researchgate.net In this process, DMP plays a dual role by mediating thiocyanation and inducing the formation of the formyl group. researchgate.net
Construction of the Fused Pyrazolothiazole Ring System
The assembly of the core bicyclic structure is a pivotal part of the synthesis, achievable through different cyclization strategies.
This strategy begins with a suitably substituted pyrazole derivative. The renowned Hantzsch thiazole synthesis is a classic and versatile method that can be adapted for this purpose. nih.gov In this approach, a 5-amino-1H-pyrazole-4-carbothioamide is treated with an α-halocarbonyl compound. The reaction proceeds via an initial S-alkylation followed by intramolecular cyclization and dehydration to furnish the fused pyrazolothiazole ring system.
Table 2: Common Reagents for Hantzsch-type Thiazole Synthesis
| Pyrazole Precursor | Cyclizing Agent | Product Type |
|---|---|---|
| 5-Amino-1H-pyrazole-4-carbothioamide | α-Halo ketones (e.g., chloroacetone) | Substituted pyrazolo[4,3-d]thiazoles |
| 5-Mercapto-1H-pyrazole derivative | α-Halo esters | Pyrazolo[4,3-d]thiazolones |
Other methods include the cyclization of isocyanides with dithioates or the reaction of thioureas with α-halogenated β-keto esters. nih.gov
This approach involves building the pyrazole ring onto an existing thiazole scaffold. The synthesis starts with a thiazole derivative containing functionalities that can act as a 1,3-dielectrophile. For example, a 4-acyl-5-aminothiazole or a 4-cyano-5-ethoxycarbonylthiazole can serve as a suitable precursor.
The key step is the cyclocondensation reaction with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine). chim.it The hydrazine undergoes a condensation reaction with the carbonyl or cyano groups on the thiazole ring, leading to the formation of the fused pyrazole ring. This method allows for the introduction of various substituents on the pyrazole nitrogen (N-1 position) by selecting the appropriate substituted hydrazine. researchgate.net
Table 3: Pyrazole Annulation Strategies
| Thiazole Precursor | Reagent | Key Transformation |
|---|---|---|
| 5-Dimethylaminomethylene-4-thiazolidinone | Hydrazine derivatives | Condensation to form the pyrazole ring researchgate.net |
| Thiazole with β-ketoester functionality | Hydrazine hydrate | Cyclocondensation |
Multicomponent Reaction Pathways for Pyrazolo-Thiazole Hybrid Synthesis
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials. nih.govajol.inforesearchgate.net For the synthesis of pyrazolo-thiazole hybrids, MCRs provide a convergent and streamlined approach to assemble the fused ring system in a single step.
One potential MCR strategy for the synthesis of the 1H-pyrazolo[4,3-d]thiazole core involves the condensation of a pyrazole-based starting material containing a suitable functional group with reagents that can form the thiazole ring. For instance, a one-pot reaction of a pyrazole carbaldehyde, a thiosemicarbazide, and an α-haloketone can lead to the formation of a thiazolyl-pyrazole derivative. researchgate.net While this example leads to a 2,4-disubstituted thiazole, modifications to the starting materials and reaction conditions could potentially be adapted to favor the formation of the fused pyrazolo[4,3-d]thiazole system.
Another approach involves the use of a pyrazole intermediate that can react with a sulfur-containing species and a carbonyl compound in a multicomponent fashion. The versatility of MCRs allows for the combination of various starting materials, which can be strategically chosen to introduce the desired substituents on the pyrazolo-thiazole scaffold. nih.govmdpi.com
The following table outlines a hypothetical multicomponent reaction pathway for the synthesis of a pyrazolo-thiazole derivative, which could be a precursor to 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde.
| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product | Key Features |
| 5-amino-1H-pyrazole-4-carbonitrile | Carbon disulfide | α-haloketone | Substituted 1H-pyrazolo[4,3-d]thiazole | Formation of the thiazole ring onto the pyrazole core. |
| 3-amino-1H-pyrazole | Isothiocyanate derivative | α-haloaldehyde | Substituted 1H-pyrazolo[4,3-d]thiazole | Versatile approach allowing for substituent diversity. |
Regioselective and Stereoselective Synthetic Considerations for this compound
Regioselectivity:
The synthesis of this compound presents a significant challenge in controlling the regioselectivity of the ring-forming reactions. The formation of the fused pyrazolo[4,3-d]thiazole system can potentially lead to different regioisomers, and therefore, careful selection of starting materials and reaction conditions is crucial to obtain the desired product.
One of the key considerations is the inherent reactivity of the pyrazole starting material. For example, in the condensation of a substituted pyrazole with reagents to form the thiazole ring, the reaction can occur at different positions on the pyrazole ring, leading to a mixture of isomers. To achieve high regioselectivity, one can employ pyrazole derivatives with specific substitution patterns that direct the reaction to the desired position. nih.govorganic-chemistry.orgnih.gov
The use of directing groups on the pyrazole ring can also be an effective strategy to control the regiochemistry of the thiazole ring formation. These directing groups can either activate a specific position for reaction or block other positions from reacting. After the desired fused ring system is formed, the directing group can be removed if necessary.
Stereoselectivity:
The target molecule, this compound, is an achiral molecule, and therefore, stereoselective synthesis is not a primary concern in its preparation.
The following table summarizes some strategies to address regioselective challenges in the synthesis of the pyrazolo[4,3-d]thiazole core.
| Challenge | Potential Strategy | Example |
| Formation of regioisomeric pyrazolo-thiazole systems. | Use of pre-functionalized pyrazole starting materials with specific substitution patterns. | Starting with a 4-cyano-5-aminopyrazole to direct the formation of the thiazole ring. |
| Lack of control in the annulation reaction. | Employment of directing groups to guide the cyclization reaction. | A removable blocking group at a specific position on the pyrazole ring. |
| Competing reaction pathways leading to undesired isomers. | Optimization of reaction conditions such as solvent, temperature, and catalyst. | Using a specific solvent system that favors the desired reaction pathway. |
Sustainable and Efficient Synthetic Protocols for Pyrazolothiazole Derivatives
One approach is the use of greener solvents, such as water or ionic liquids, to replace traditional volatile organic compounds. nih.gov These alternative solvents can not only reduce the environmental impact of the synthesis but also in some cases enhance the reaction rates and selectivities.
Microwave-assisted synthesis has also emerged as a powerful tool for accelerating organic reactions and improving yields. mdpi.com The use of microwave irradiation can significantly reduce reaction times from hours to minutes, leading to a more energy-efficient process.
Furthermore, the development of catalytic methods for the synthesis of pyrazolothiazoles can contribute to a more sustainable process by reducing the amount of waste generated. Catalytic reactions often proceed with higher efficiency and selectivity, minimizing the need for stoichiometric reagents and simplifying purification procedures.
The following table highlights some sustainable and efficient synthetic approaches that could be applied to the synthesis of pyrazolothiazole derivatives.
| Approach | Description | Advantages |
| Green Solvents | Utilizing environmentally benign solvents like water, ethanol, or ionic liquids. | Reduced environmental impact, potential for improved reaction performance. |
| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate reaction rates. | Shorter reaction times, increased yields, energy efficiency. |
| Catalytic Methods | Using catalysts to promote the desired transformations. | High efficiency, selectivity, reduced waste generation. |
| One-Pot Synthesis | Combining multiple reaction steps into a single operation. | Increased efficiency, reduced work-up and purification steps. nih.govmdpi.com |
Chemical Reactivity and Derivatization Strategies of 1h Pyrazolo 4,3 D Thiazole 5 Carbaldehyde
Transformations Involving the Aldehyde Functional Group
The aldehyde group is a primary site for chemical modification, participating in a range of reactions that allow for significant molecular diversification.
The electrophilic carbon of the aldehyde group readily reacts with various nucleophiles in condensation reactions. These reactions are fundamental in medicinal chemistry for linking molecular fragments and generating more complex structures. For instance, pyrazole-4-carbaldehydes are known to undergo condensation with compounds containing active methylene groups, such as malononitrile, in multicomponent reactions to form complex heterocyclic systems. ekb.eg
Similarly, the condensation of 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde with N-nucleophiles like amines and hydrazines, O-nucleophiles like hydroxylamines, and S-nucleophiles like thiols or thiosemicarbazide provides access to a diverse set of derivatives. A key example is the reaction with thiosemicarbazide to form a thiosemicarbazone intermediate, which can be further cyclized to synthesize pyrazolyl-thiazole derivatives. nih.gov These reactions typically proceed in a suitable solvent like ethanol, sometimes with a catalytic amount of acid to facilitate the reaction. nih.govekb.eg
Table 1: Examples of Condensation Reactions with Pyrazole-Carbaldehydes
| Nucleophile Type | Reagent Example | Product Type | Reference |
|---|---|---|---|
| N-Nucleophile | Substituted Anilines | Imine (Schiff Base) | ekb.eg |
| N-Nucleophile | Hydrazine (B178648) Hydrate | Hydrazone | ekb.eg |
| N,S-Nucleophile | Thiosemicarbazide | Thiosemicarbazone | nih.gov |
The aldehyde functionality can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid, providing entry into different classes of derivatives. The oxidation of (1,3-diaryl-1H-pyrazol-4-yl)methanol to the corresponding aldehyde using reagents like iron(III) chloride catalyzed by TEMPO proceeds efficiently without over-oxidation to the carboxylic acid. researchgate.net This indicates that the reverse reaction, the selective reduction of the carbaldehyde, can be achieved using standard reducing agents like sodium borohydride to yield the corresponding primary alcohol, 1H-pyrazolo[4,3-d]thiazol-5-yl)methanol.
Conversely, oxidation to the carboxylic acid, 1H-pyrazolo[4,3-d]thiazole-5-carboxylic acid, can be performed using common oxidants. These alcohol and carboxylic acid derivatives serve as crucial intermediates for further functionalization, such as esterification or amidation reactions.
The formation of imines (Schiff bases) and hydrazones is a classic and reliable transformation of the aldehyde group. researchgate.netthebrpi.org These reactions involve the condensation of the aldehyde with primary amines and hydrazines, respectively. Research on 1,3-diphenylpyrazole-4-carboxaldehyde has shown that it reacts smoothly with various substituted anilines in refluxing methanol with a catalytic amount of acetic acid to produce a range of N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)aniline derivatives in high yields. ekb.eg Similarly, reaction with hydrazine derivatives, such as phenylhydrazine or cyanoacetic hydrazide, affords the corresponding hydrazones. ekb.eg
These reactions are highly valuable as the resulting C=N double bond in imines and hydrazones can be a stable structural element in a final compound or can act as an intermediate for further reactions, such as reduction to form stable secondary amines or participation in cyclization reactions. ekb.egthebrpi.orgresearchgate.net Studies have shown that hydrazones tend to be more stable towards hydrolysis under physiological conditions compared to imines, which is an important consideration in drug design. thebrpi.org
Table 2: Synthesis of Imine and Hydrazone Derivatives from Pyrazole-4-carboxaldehyde
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Substituted Anilines | Methanol, Acetic Acid, Reflux | Imine (Schiff Base) | ekb.eg |
| Phenylhydrazine | Methanol, Acetic Acid, Reflux | Phenylhydrazone | ekb.eg |
| Methylhydrazine | Methanol, Acetic Acid, Reflux | Methylhydrazone | ekb.eg |
Electrophilic and Nucleophilic Substitution Reactions on the Fused Rings
The aromatic character of the fused pyrazolo[4,3-d]thiazole ring system allows for substitution reactions, although the regioselectivity is influenced by the electronic properties of both the pyrazole (B372694) and thiazole (B1198619) components. rrbdavc.orgpharmaguideline.com In the pyrazole ring, electrophilic substitution typically occurs at the C4-position if unsubstituted. rrbdavc.org For the thiazole ring, the C5-position is generally preferred for electrophilic attack, while the C2-position is susceptible to nucleophilic attack due to its electron-deficient nature. pharmaguideline.com
For the fused pyrazolo[1,5-c]pyrimidine system, electrophilic substitution reactions such as bromination, iodination, and nitration have been shown to occur on the pyrimidine ring portion of the molecule. mdpi.comsemanticscholar.org This suggests that for 1H-pyrazolo[4,3-d]thiazole, electrophilic attack would likely be directed to a specific carbon atom on the fused rings, the position of which would be determined by the combined directing effects of the heterocyclic nitrogen and sulfur atoms. Nucleophilic substitution would likely require the presence of a good leaving group, such as a halogen, on the ring system.
Cross-Coupling Reactions for Peripheral Diversification (e.g., Suzuki-Miyaura, Liebeskind-Srogl)
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling extensive diversification of heterocyclic cores.
The Suzuki-Miyaura reaction is one of the most efficient methods for preparing π-conjugated heterocyclic systems. nih.gov It involves the coupling of a heteroaryl halide with an aryl or heteroaryl boronic acid. nih.govrsc.orgresearchgate.net For the 1H-pyrazolo[4,3-d]thiazole scaffold, a halogenated derivative (e.g., bromo- or chloro-) would serve as the electrophilic partner. Studies on related pyrazolo[1,5-a]pyrimidin-5-one systems have demonstrated successful Suzuki-Miyaura coupling at the C3-position with a variety of boronic acids, showcasing the utility of this method for introducing aryl and heteroaryl substituents. rsc.org The use of specific palladium catalysts and ligands, such as XPhosPdG2/XPhos, can be crucial to achieve high yields and avoid side reactions like dehalogenation. rsc.org
The Liebeskind-Srogl cross-coupling offers a complementary approach, reacting thioesters with boronic acids. wikipedia.org This reaction is particularly useful as it proceeds under neutral conditions. To apply this to the 1H-pyrazolo[4,3-d]thiazole system, the carbaldehyde would first need to be converted to a thioester. This derivatized scaffold could then be coupled with various boronic acids to achieve peripheral diversification. wikipedia.org
Table 3: Cross-Coupling Strategies for Heterocyclic Diversification
| Reaction Name | Electrophile | Nucleophile | Catalyst System (Example) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Heteroaryl Halide | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or XPhosPdG2 | nih.govrsc.orgnih.gov |
Synthesis of Polycyclic and Hybrid Heterocyclic Systems Incorporating the 1H-Pyrazolo[4,3-d]thiazole Moiety
The this compound is an excellent precursor for constructing more complex polycyclic and hybrid heterocyclic systems. The aldehyde group can participate in cyclocondensation reactions with a variety of bifunctional reagents to build new fused rings.
For example, pyrazole-4-carbaldehydes have been extensively used to synthesize a range of fused heterocycles. semanticscholar.org Reaction with β-ketoesters can lead to the formation of pyrazolo[3,4-b]pyridines. researchgate.netsemanticscholar.org Condensation with hydrazine derivatives can yield pyrazolo[3,4-d]pyridazines. researchgate.net Furthermore, multicomponent reactions starting with the aldehyde, an active methylene compound (like malononitrile), and a sulfur source can lead to the formation of thienopyrazoles or other complex systems. ekb.eg Following these established synthetic routes, this compound can be used to generate novel polycyclic systems, such as pyrazolo[4,3-d]thiazolo[5,4-b]pyridines, by reacting it with appropriate building blocks. The synthesis of various pyrazolo[3,4-d]pyrimidine derivatives has also been reported, highlighting the versatility of pyrazole-based precursors in constructing fused bioactive scaffolds. nih.govnih.gov
Table 4: Examples of Fused Systems from Pyrazole-Carbaldehydes
| Reagent(s) | Resulting Fused Ring | Product Class Example | Reference |
|---|---|---|---|
| β-Ketoesters | Pyridine | Pyrazolo[3,4-b]pyridines | researchgate.netsemanticscholar.org |
| Hydrazine Hydrate | Pyridazine | Pyrazolo[3,4-d]pyridazines | researchgate.net |
| Malononitrile, Substituted Thiol | Pyridine | Substituted Pyrazolo[3,4-b]pyridines | ekb.eg |
| Isocyanates (via iminophosphorane) | Pyrimidine | Pyrazolo[3,4-d]pyrimidines | semanticscholar.org |
Pyrazolo-Thiazole-Pyrimidine Hybrids
The aldehyde functionality of this compound is a key handle for the construction of fused pyrimidine rings. This is typically achieved through condensation reactions with various binucleophilic reagents, leading to the formation of pyrazolo[4',3':5,6]thiazolo[3,2-a]pyrimidine or related structures.
One common strategy involves the reaction of the pyrazole carbaldehyde with compounds containing an amidine moiety or its precursors. For instance, the condensation with urea or thiourea in the presence of a catalyst can yield the corresponding pyrazolo-thiazole-pyrimidinone or -pyrimidinethione derivatives. umich.edu A related approach is the multi-component reaction involving the aldehyde, an active methylene compound like ethyl cyanoacetate, and thiourea, which can also lead to the formation of a pyrimidinethione ring fused to the pyrazolo-thiazole core. umich.edu
Furthermore, the reaction of 5-amino-1H-pyrazole-4-carbonitrile derivatives, which can be conceptually derived from the carbaldehyde, with thiourea has been shown to produce diaminopyrazolo[3,4-d]pyrimidines. nih.gov This highlights a potential synthetic pathway where the aldehyde group is first converted to a nitrile and then to an amino group to facilitate the pyrimidine ring formation.
The general reactivity of pyrazole-4-carbaldehydes with various nitrogen-containing nucleophiles to form pyrazolo[3,4-d]pyrimidines is well-documented and provides a strong basis for the derivatization of this compound. nih.govrsc.org
Table 1: Synthesis of Pyrazolo-Thiazole-Pyrimidine Hybrids
| Reactant(s) for Aldehyde Condensation | Resulting Pyrimidine Ring System | Reference(s) |
| Urea/Thiourea | Pyrimidinone/Pyrimidinethione | umich.edu |
| Ethyl Cyanoacetate and Thiourea | Pyrimidinethione | umich.edu |
| Guanidine | Aminopyrimidine | Inferred from general pyrazole chemistry |
Pyrazolo-Thiazole-Pyridine Scaffolds
The synthesis of pyridine rings fused to the pyrazolo-thiazole system can be accomplished through several established methods for pyridine synthesis, adapted to the reactivity of the pyrazole carbaldehyde. The Friedländer annulation and related reactions are particularly relevant in this context.
A primary route to pyrazolo[3,4-b]pyridines involves the condensation of a 5-aminopyrazole-4-carbaldehyde with a compound containing an active methylene group. umich.edu This suggests that a potential strategy for derivatizing this compound would involve its conversion to the corresponding 5-amino derivative, which can then be reacted with various ketones, nitriles, or other active methylene compounds to construct the pyridine ring. The reaction is often catalyzed by a base, such as alcoholic potassium hydroxide. umich.edu
Alternatively, the aldehyde group can directly participate in condensation reactions to form the pyridine ring. For instance, a one-pot condensation of a pyrazole-5-amine, an aldehyde (in this case, the pyrazolo-thiazole carbaldehyde itself could be a component if reacted with another amine), and a β-diketone under microwave irradiation has been reported for the synthesis of pyrazolo[3,4-b]pyridines. researchgate.net
The synthesis of 1H-pyrazolo[3,4-b]quinolines, a class of pyrazolo-pyridines, has been extensively reviewed, with the Friedländer condensation being a key synthetic tool. nih.govuj.edu.pl This reaction typically involves an o-aminocarbonyl compound and a molecule with an active α-methylene group. This provides a strong precedent for the synthesis of complex pyridine-fused systems starting from an appropriately functionalized pyrazolo-thiazole precursor.
Table 2: Synthesis of Pyrazolo-Thiazole-Pyridine Scaffolds
| Synthetic Strategy | Key Reactants | Resulting Pyridine Ring System | Reference(s) |
| Friedländer Annulation | 5-Amino-pyrazolo-thiazole-4-carbaldehyde and active methylene compounds (ketones, nitriles) | Fused Pyridine Ring | umich.edu |
| Multi-component Reaction | Pyrazolo-thiazole carbaldehyde, amine, and β-diketone | Fused Pyridine Ring | researchgate.net |
| Condensation with α,β-Unsaturated Ketones | 5-Amino-pyrazolo-thiazole and α,β-unsaturated ketones | Fused Pyridine Ring | mdpi.com |
Computational and Theoretical Investigations of 1h Pyrazolo 4,3 D Thiazole 5 Carbaldehyde and Its Analogues
Quantum Chemical Studies on Electronic Structure and Stability
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of pyrazolo-thiazole systems. nih.govresearchgate.net These studies often calculate fundamental properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often suggests higher chemical reactivity. researchgate.net For instance, in a study of various thiazole (B1198619) derivatives, 2,4,5-trimethyl thiazole was predicted to be the most reactive due to having the smallest HOMO-LUMO energy gap. researchgate.net
The distribution of these frontier orbitals is also revealing; for some thiazole derivatives, the HOMO is delocalized over the entire molecule, while for others, it is concentrated on specific rings or atoms, indicating the most probable sites for electrophilic attack. nih.govresearchgate.net
Stability can also be assessed through parameters like chemical hardness. A higher value of chemical hardness, as calculated from electronic parameters, indicates greater resistance to the deformation of the electron density distribution, implying higher stability and lower reactivity. nih.gov Theoretical calculations of properties such as net charges, bond lengths, dipole moments, and heats of formation further contribute to understanding the reactivity and stability of these compounds. researchgate.netasianpubs.org Advanced computational methods, including G4MP2 and G4, have been used to determine the enthalpy of formation for complex fused pyrazole (B372694) systems, providing crucial thermodynamic data. researchgate.netsuperfri.org
Table 1: Key Parameters from Quantum Chemical Studies of Thiazole/Pyrazole Derivatives
| Parameter | Significance | Typical Method of Calculation | Reference |
|---|---|---|---|
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | DFT (e.g., B3LYP) | researchgate.net |
| Chemical Hardness | Measures resistance to change in electron distribution. Higher hardness implies greater stability. | DFT | nih.gov |
| Electron Affinity | Energy released when an electron is added; relates to the ability to accept electrons. | Ab initio, DFT | researchgate.netasianpubs.org |
| Enthalpy of Formation | The change in enthalpy during the formation of the compound from its constituent elements. | G4MP2, G4 | researchgate.netsuperfri.org |
| Dipole Moment | Indicates the overall polarity of the molecule, affecting solubility and intermolecular interactions. | Ab initio, DFT | researchgate.netasianpubs.org |
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. This method is widely applied to pyrazolo-thiazole analogues to screen for potential inhibitors of various enzymes implicated in diseases like cancer. researchgate.netresearchgate.net Targets for these simulations are diverse and include protein kinases such as Cyclin-Dependent Kinase 2 (CDK2), VEGFR-2, and p56lck, which are crucial in cell cycle regulation and signal transduction. researchgate.netmdpi.combiointerfaceresearch.com
Docking studies on pyrazole derivatives have revealed their potential to bind deeply within the active sites of these kinases, forming key interactions like hydrogen bonds with specific amino acid residues. researchgate.net For example, certain pyrazole-thiazole hybrids have been designed to interact with the hinge region and allosteric sites of the p56lck enzyme. biointerfaceresearch.com The results of these simulations are often evaluated using a docking score and binding energy, where a lower binding energy indicates a more favorable interaction. researchgate.netresearchgate.net
In silico studies have also explored the interactions of pyrazole-sulfonamide derivatives with carbonic anhydrase (hCA) isozymes, demonstrating that specific substitutions can lead to potent inhibition. nih.gov Molecular dynamics (MD) simulations are frequently used in conjunction with docking to assess the stability of the ligand-receptor complex over time, providing a more dynamic picture of the interaction. researchgate.netbiointerfaceresearch.com
Table 2: Examples of Molecular Docking Studies on Pyrazole/Thiazole Analogues
| Compound Class | Protein Target | Key Findings | Reference |
|---|---|---|---|
| Pyrazole derivatives | VEGFR-2, Aurora A, CDK2 | Identification of potential inhibitors with minimum binding energies down to -10.35 kJ/mol. | researchgate.net |
| 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives | CDK2/Cyclin A | Docking explored the binding mode to guide the design of novel inhibitors. | mdpi.comnih.gov |
| Pyrazole-thiazole curcumin derivatives | Matrix Metalloproteinases (MMP-2, MMP-8) | Strong binding affinity was predicted, with the C2/MMP-2 complex showing high stability in MD simulations. | researchgate.net |
| Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidines | DHFR, VEGFR2, HER-2/neu, CDK6 | In silico docking was used to understand the binding interactions of cytotoxic agents. | nih.gov |
Structure-Activity Relationship (SAR) Elucidation via In Silico Methods
Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds by identifying the molecular features responsible for biological activity. researchgate.net For pyrazolo-thiazole analogues, SAR analyses have shown that the nature and position of substituents on the heterocyclic core are critical for their antitumor and antimicrobial effects. nih.govnih.gov
In silico methods, including Quantitative Structure-Activity Relationship (QSAR) studies, provide a quantitative correlation between the physicochemical properties of compounds and their biological activities. ptfarm.pl These models often use descriptors derived from molecular structure, such as electronic, hydrophobic, and steric parameters, which can be calculated using semi-empirical or DFT methods. asianpubs.orgptfarm.pl
Three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. mdpi.comnih.gov These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would enhance or diminish biological activity. For a series of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives, CoMFA and CoMSIA models were successfully developed to predict their inhibitory activity against CDK2/cyclin A, guiding the design of more potent analogues. mdpi.comnih.gov SAR studies on pyrazoline-thiazole hybrids have revealed that the substituent at the 4-position of the thiazole ring is a determining factor for antitumor activity. nih.gov
Tautomeric Equilibrium and Conformational Analysis
The pyrazolo[4,3-d]thiazole scaffold, like other pyrazole-containing heterocycles, can exist in different tautomeric forms, most commonly the 1H- and 2H-isomers. researchgate.net The position of the proton on the pyrazole ring can significantly influence the molecule's properties and its interactions with biological targets. Investigating this tautomeric equilibrium is crucial for a complete understanding of the compound's behavior.
Computational methods are frequently employed to predict the relative energies and, therefore, the relative populations of different tautomers. nih.gov Studies on related systems like pyrazolo[3,4-b]pyridines and pyrazolones show that the equilibrium can be influenced by the solvent and substitution patterns. researchgate.netmdpi.com For example, 1-phenyl-1H-pyrazol-3-ol exists as hydrogen-bonded dimers in nonpolar solvents but as monomers in DMSO. mdpi.com High-level ab initio calculations have been used to determine the relative energies of triazole and tetrazole tautomers with high precision. nih.gov
Conformational analysis, which examines the different spatial arrangements of atoms in a molecule, is also critical. X-ray crystallography provides definitive data on the solid-state conformation, including dihedral angles between different ring systems within the molecule. researchgate.net For instance, in the crystal structure of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, the dihedral angles between the phenyl and pyrazole rings were precisely determined. researchgate.net This information is vital for understanding the molecule's three-dimensional shape, which is a key determinant of its ability to bind to a receptor.
Application of Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, MS, X-ray Crystallography)
The unambiguous structural elucidation of 1H-Pyrazolo[4,3-d]thiazole-5-carbaldehyde and its analogues relies on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework of newly synthesized compounds. nih.govnih.gov Chemical shifts provide information about the electronic environment of each nucleus. For example, in pyrazole derivatives, the protons on the pyrazole ring have characteristic chemical shifts, and these can be compared with values predicted by DFT calculations to aid in structural assignment. mdpi.commdpi.com ¹⁵N NMR can be particularly useful for studying tautomerism in pyrazole systems. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. researchgate.net The carbonyl (C=O) stretch of the aldehyde group in this compound would produce a strong, characteristic absorption band. Other vibrations, such as N-H and C=N stretching, also provide valuable structural information. nih.govjocpr.com The observed IR spectra are often compared with spectra calculated using quantum chemical methods to confirm vibrational assignments. researchgate.net
Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular weight of the compound. nih.govnih.gov High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. mdpi.com
X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov It provides precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry. dntb.gov.uamdpi.com For pyrazole derivatives, X-ray crystallography has been used to unambiguously determine the tautomeric form present in the solid state and to analyze intermolecular interactions like hydrogen bonding, which dictate the crystal packing. mdpi.comresearchgate.netmdpi.com
Table 3: Spectroscopic and Crystallographic Data for Pyrazole/Thiazole Derivatives
| Technique | Information Provided | Example Application | Reference |
|---|---|---|---|
| ¹H, ¹³C NMR | Provides the carbon-hydrogen framework and information on the electronic environment of nuclei. | Characterization of pyrazolo-pyrido-pyrimidine derivatives. | nih.gov |
| IR Spectroscopy | Identifies functional groups (e.g., C=O, N-H, C=N). | Characterization of pyrazolone derivatives, showing C=O and N-H frequencies. | jocpr.com |
| Mass Spectrometry | Determines molecular weight and elemental composition (HRMS). | Confirmation of the molecular formula for pyrazole analogues. | mdpi.com |
| X-ray Crystallography | Provides unambiguous 3D molecular structure, including bond lengths, angles, and conformation. | Determination of the crystal structure and H-bonding motifs of 4-halogenated-1H-pyrazoles. | mdpi.com |
Exploration of Biological Activities of 1h Pyrazolo 4,3 D Thiazole 5 Carbaldehyde Derivatives
Design Principles for Developing Biologically Active Pyrazolo[4,3-d]thiazole Analogues
The development of biologically active pyrazolo[4,3-d]thiazole analogues is guided by established medicinal chemistry principles, including structure-activity relationship (SAR) studies and bioisosteric replacement. The pyrazole (B372694) ring, for instance, is a known bioisostere of various biological structures and is favorable for kinase inhibition. nih.gov The design strategy often involves modifying substituents at various positions on the heterocyclic core to enhance potency, selectivity, and pharmacokinetic properties.
Key design principles include:
Scaffold Hopping and Bioisosterism: The pyrazolo[3,4-d]pyrimidine scaffold is a well-known "privileged structure" in kinase inhibitor design, acting as a bioisostere for the adenine base of ATP. nih.govmdpi.com Similarly, the pyrazolo[4,3-d]thiazole core is investigated as a related scaffold, aiming to achieve novel or improved interactions with target enzymes. nih.gov The replacement of a pyrimidine ring with a thiazole (B1198619) ring can alter the electronic distribution, size, and hydrogen bonding capacity of the molecule, potentially leading to different biological profiles.
Introduction of Specific Functional Groups: The aldehyde group at the C5 position of 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde serves as a synthetic handle for introducing diverse functionalities. This allows for the creation of libraries of derivatives, such as Schiff bases, hydrazones, or amides, to explore interactions with specific biological targets. nih.gov
Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for optimizing activity. For instance, in related pyrazolo-pyridine compounds targeting c-Met kinase, it was found that specific substitutions on the pyrazole ring were critical for potency. nih.gov Similarly, for pyrazolo[4,3-d]thiazole derivatives, SAR would focus on identifying which substituents at which positions lead to the highest biological activity against a given target. This involves systematically varying the groups attached to the core and assessing the impact on efficacy. nih.gov For example, in a series of pyrazolo-thiazole substituted pyridines, replacing an ethyl carboxylate moiety with a nitrile group markedly enhanced anticancer potential. mdpi.com
Enzyme Inhibition Studies
Derivatives of the pyrazolo[4,3-d]thiazole scaffold and related pyrazole-fused heterocycles have been investigated for their ability to inhibit various enzymes implicated in human diseases.
Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime targets for drug development. nih.gov The pyrazole-fused heterocyclic systems are prominent in the design of kinase inhibitors. nih.gov
c-Met Kinase: The c-Met tyrosine kinase is involved in tumor growth and metastasis, and its inhibition is a key strategy in cancer therapy. nih.gov A study exploring pyrazole-based compounds investigated the bioisosteric replacement of a pyrazolo[3,4-b]pyridine scaffold with a pyrazolo[3,4-d]thiazole scaffold to evaluate the impact on anticancer and c-Met inhibitory activity. nih.gov Two pyrazolo[3,4-d]thiazole-5-thione derivatives, 10a and 10b , demonstrated significant cytotoxic activity against HepG-2, MCF-7, and HCT-116 cancer cell lines, suggesting potential for c-Met kinase inhibition. nih.gov
| Compound | Target Cancer Cell Line | IC₅₀ (µM) |
| 10a | HepG-2 | 5.11 ± 0.12 |
| MCF-7 | 10.12 ± 0.45 | |
| HCT-116 | 7.42 ± 0.33 | |
| 10b | HepG-2 | 4.89 ± 0.21 |
| MCF-7 | 9.77 ± 0.28 | |
| HCT-116 | 6.19 ± 0.41 | |
| Data sourced from a study on c-Met kinase inhibition. nih.gov |
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key enzyme in cell cycle regulation, and its inhibition can selectively target proliferating tumor cells. nih.gov While direct studies on 1H-pyrazolo[4,3-d]thiazole derivatives as CDK2 inhibitors are not widely documented, the related pyrazolo[3,4-d]pyrimidine scaffold is a well-established core for potent CDK inhibitors. nih.govmdpi.com For example, certain thioglycoside derivatives of pyrazolo[3,4-d]pyrimidine showed potent inhibitory activity against CDK2/cyclin A2, with IC₅₀ values in the nanomolar range, highlighting the potential of the broader pyrazole-fused class. nih.gov
Xanthine oxidase (XO) is an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of this enzyme can lead to hyperuricemia and gout. nih.gov A study on novel thiazolo-pyrazolyl derivatives identified several compounds with promising XO inhibitory activity. nih.gov The most active derivatives, Vq , Vo , and Vh , exhibited IC₅₀ values in the low micromolar range, suggesting that the combined thiazole-pyrazole scaffold is a viable framework for developing XO inhibitors. nih.gov
| Compound | Xanthine Oxidase Inhibition IC₅₀ (µM) |
| Vh | 9.0 |
| Vo | 7.0 |
| Vq | 6.5 |
| Allopurinol (Control) | 10.0 |
| Data from a study on thiazolo-pyrazolyl derivatives as XO inhibitors. nih.gov |
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide. rsc.org Certain isoforms, particularly CA IX and XII, are overexpressed in tumors and contribute to the acidic tumor microenvironment, making them attractive targets for anticancer drugs. nih.govnih.gov While research on the pyrazolo[4,3-d]thiazole scaffold is limited, studies on the related pyrazolo[4,3-e][1,2,4]triazine sulfonamides have shown potent and selective inhibition of the tumor-associated CA IX isoform. nih.gov For example, compound 8e in this series displayed a Kᵢ of 13.8 nM against CA IX, while being ineffective against off-target CA I and II isoforms. nih.gov This indicates that pyrazole-fused heterocyclic systems bearing a sulfonamide group are a promising class of CA inhibitors. nih.govnih.gov
Phosphodiesterases (PDEs) are enzymes that degrade cyclic nucleotides like cAMP and cGMP, thereby regulating numerous signaling pathways. nih.gov PDE inhibitors are used in a variety of therapeutic areas. frontiersin.org The PDE1 family is a target for conditions including neurodegenerative and cardiovascular diseases. Research into pyrazolo[3,4-d]pyrimidines as analogues of known guanine PDE inhibitors revealed compounds with significant inhibitory potency against PDE1. nih.gov One such derivative, compound 4c , showed an IC₅₀ of 60 nM for PDE1, demonstrating that the pyrazolo-fused core can be effectively tailored for potent PDE inhibition. nih.gov
Investigation of Antiproliferative and Antitumor Properties
The pyrazolo-thiazole framework is a recurring motif in the design of novel anticancer agents. nih.govresearchgate.net The combination of the two heterocyclic rings is thought to produce synergistic effects, leading to enhanced biological activity. nih.gov Numerous studies have demonstrated the potent antiproliferative activity of pyrazolo[4,3-d]thiazole derivatives and their isomers against a variety of human cancer cell lines.
For instance, a series of pyrazolo-thiazole compounds was found to display antiproliferative activity across a range of hematopoietic and solid tumor cell lines. researchgate.net Further optimization led to the development of compounds that induce cell growth arrest and cell death in tumor cells with little effect on normal cells. nih.govresearchgate.net
In one study, novel pyrazolo-thiazole-substituted pyridine conjugates were synthesized and evaluated for their cytotoxic potential against prostate (PC-3), lung (NCI-H460), and cervical (Hela) cancer cell lines. mdpi.com Many of the tested compounds showed significant cytotoxic potential. mdpi.com Specifically, the naphthyridine derivative 7 was the most potent, with IC₅₀ values comparable to the standard drug etoposide. mdpi.com
| Compound | PC-3 IC₅₀ (µM) | NCI-H460 IC₅₀ (µM) | Hela IC₅₀ (µM) |
| 6 | 22.73 | 20.15 | 19.31 |
| 7 | 17.50 | 15.42 | 14.62 |
| 9 | 35.12 | 32.41 | 31.05 |
| Etoposide (Control) | 17.15 | 14.28 | 13.34 |
| Data from a study on pyrazolo-thiazole substituted pyridines. mdpi.com |
Furthermore, new pyrazolo[4,3-e][1,2,4]triazine sulfonamides were investigated as antitumor agents and showed activity against human breast cancer cell lines (MCF-7, MDA-MB-231). nih.gov Similarly, enantiomeric pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides exhibited potent and selective cytotoxicity against a panel of cancer cell lines with a median IC₅₀ value of 0.35 µM. researchgate.net These findings underscore the broad potential of pyrazole-fused heterocyclic systems, including the pyrazolo[4,3-d]thiazole family, as a source of new anticancer drug candidates. nih.govresearchgate.net
Assessment of Antimicrobial and Antiviral Efficacy
The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Heterocyclic compounds containing pyrazole and thiazole moieties are recognized for their potent antimicrobial properties. sapub.orgglobalresearchonline.net
Antimicrobial Research Findings:
Recent research has focused on the synthesis of novel pyrazolo[4,3-d]thiazole derivatives to combat multidrug-resistant (MDR) pathogens. A one-pot synthesis method has been developed to create 5-amino-1H-pyrazolo[4,3-d]thiazole derivatives bearing an α-aminophosphonate group. nih.gov These compounds have been evaluated for their efficacy against various bacterial and fungal strains.
The structure-activity relationship (SAR) studies revealed that modifying the 5-amino-1H-pyrazolo[4,3-d]thiazole scaffold with a phosphonate group generally enhances antimicrobial activity. nih.gov Notably, diphenyl α-aminophosphonate derivatives demonstrated higher potency compared to their diethyl α-aminophosphonate counterparts. nih.gov These compounds are thought to act as inhibitors of the MurA enzyme, which is crucial for bacterial cell wall biosynthesis. nih.gov
| Compound Series | Microorganism | Key Findings | Reference |
|---|---|---|---|
| 5-Amino-1H-pyrazolo[4,3-d]thiazole α-aminophosphonate derivatives (e.g., 5a, 5b) | MDR E. coli, S. aureus, C. albicans | Showed significant bactericidal and fungicidal effects. Diphenyl derivatives were more active than diethyl derivatives. Active compounds demonstrated an effect on the outer membrane of E. coli. | nih.gov |
| Pyrazolo-thiazolin-4-one derivatives (4a, 5a) | C. albicans | Displayed MIC values of 0.45 and 0.43 µg/mL, respectively, which are comparable to Ketoconazole (MIC = 0.49 µg/mL). | nih.gov |
| Thiazolyl-pyrazole derivatives (3b, 4a) | E. coli, S. aureus | Compound 3b showed antibacterial activity comparable to ampicillin against E. coli. Compound 4a showed comparable activity against E. coli and about half the activity of ampicillin against S. aureus. | researchgate.net |
| 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-substitutedthiazoles (4c, 4d) | S. aureus, B. subtilis, E. coli, C. albicans | Compound 4c was active against Gram-positive bacteria. Compound 4d was active against Gram-negative E.coli. Both 4c and 4d showed significant antifungal activity (MIC = 31.25 µg/mL) against C. albicans. | researchgate.net |
Antiviral Research Findings:
The antiviral potential of pyrazole and thiazole derivatives has been investigated against a variety of viruses. nih.govnih.gov While specific studies on this compound are not prominent, related fused heterocyclic systems have shown promise. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been explored as inhibitors for viruses like the Zika virus (ZIKV). mdpi.com In one study, researchers designed compounds based on a 1H-pyrazolo[3,4-d]pyrimidine scaffold, revealing that an electron-withdrawing group at the para position of a peripheral phenyl ring enhanced anti-ZIKV activity. mdpi.com Another study found that a newly synthesized N-acetyl 4,5-dihydropyrazole derivative was active against the vaccinia virus in cell cultures, with a 50% effective concentration (EC₅₀) of 7 µg/ml. researchgate.net
| Compound Scaffold | Virus | Key Findings | Reference |
|---|---|---|---|
| 1H-Pyrazolo[3,4-d]pyrimidine derivatives (e.g., Compound 6) | Zika Virus (ZIKV) | Possessed low micromolar antiviral activity (EC₅₀ = 5.1 µM) and relatively low cytotoxicity (CC₅₀ = 39 µM). Served as a viable alternative scaffold to 7H-pyrrolo[2,3-d]pyrimidines. | mdpi.com |
| N-acetyl 4,5-dihydropyrazole (Compound 7) | Vaccinia virus (Lederle strain) | Was the only active compound in a series against vaccinia virus in HEL cell cultures, with an EC₅₀ value of 7 µg/ml. | researchgate.net |
| Hydroxyquinoline-pyrazole derivatives | SARS-CoV-2, MERS-CoV, HCoV-229E | Showed promising antiviral activity against all tested coronaviruses, with potent inhibition of SARS-CoV-2 at low concentrations. | rsc.org |
Research into Anti-inflammatory and Immunomodulatory Activities
Inflammation is a key pathological feature of many chronic diseases. Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a famous example of a selective COX-2 inhibitor. researchgate.netnih.gov The hybridization of pyrazole and thiazole rings has been a strategy to develop new anti-inflammatory agents. globalresearchonline.net
Research into pyrazolo[3,4-d]pyrimidine derivatives has identified compounds with dual inhibitory action against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), as well as nitric oxide (NO) release inhibitory activity. nih.gov In one study, compound 8e emerged as a potent COX-2/5-LOX dual inhibitor with IC₅₀ values of 1.837 µM for COX-2 and 2.662 µM for 5-LOX. nih.gov Another compound, 7e , was the most effective in an in vivo anti-inflammatory assay with minimal gastric ulceration. nih.gov
Other studies on different pyrazole analogues have also yielded promising results. A series of pyrazole derivatives synthesized via ultrasound irradiation were screened for anti-inflammatory activity, with compound 4 (2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide) showing better activity than the standard drug, diclofenac sodium. nih.gov
| Compound Series/Scaffold | Target/Model | Key Findings | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine derivatives (7e, 8e) | COX-2/5-LOX inhibition, in vivo carrageenan-induced paw edema | Compound 8e was a potent dual COX-2/5-LOX inhibitor. Compound 7e was most effective in vivo with low ulcerogenic potential. | nih.gov |
| Thiazolyl-pyrazole derivatives (3b, 3c, 4c) | Cotton pellet granuloma and rat paw edema bioassays, in vitro COX-2 assay | Surpassed the activity of indomethacin. Showed selective inhibitory activity towards COX-2 and had superior gastrointestinal safety profiles compared to indomethacin. | researchgate.net |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide derivatives (e.g., Compound 4) | Carrageenan-induced paw edema in rats | Compound 4, with a 4-nitrophenyl substituent, showed better anti-inflammatory activity compared to the standard drug diclofenac sodium. | nih.gov |
| Pyrazoles with benzenesulfonamides and other heterocycles (e.g., 10f) | Carrageenan-induced paw edema in rats | Compound 10f showed better activity (64.93% inhibition) than both indomethacin and celecoxib. | cu.edu.eg |
Other Therapeutic Potentials (e.g., Antidiabetic, Anti-Alzheimer's, Antidepressant, Insecticidal)
The versatile pyrazolo-thiazole scaffold and related structures have been investigated for a wide array of other therapeutic applications.
Antidiabetic Activity: The inhibition of α-amylase and α-glucosidase is a key strategy for managing type 2 diabetes. researchgate.net A series of 1,3-diphenyl-pyrazole-4-carboxylic acid derivatives coupled with thiazole amines were synthesized and evaluated for their α-amylase and α-glucosidase inhibiting potential. researchgate.net Compounds 4c , 4e , and 4j from this series showed promising in vitro antidiabetic activity when compared to a standard drug. researchgate.net Other research has also highlighted pyrazole-3-one and 1,3,4-thiadiazole derivatives as potential hypoglycaemic agents. nih.govmdpi.com
Anti-Alzheimer's Activity: Inhibition of acetylcholinesterase (AChE) is a primary target in the symptomatic treatment of Alzheimer's disease. nih.gov While specific data on pyrazolo[4,3-d]thiazole is scarce, pyrazoline derivatives have been identified as potent AChE inhibitors. nih.gov Thiazole and thiazolidine-based compounds have also been shown to ameliorate Alzheimer's pathology by affecting various targets, including AChE and beta-secretase-1 (BACE-1). nih.gov For example, thiazol-imidazole-acetamide derivatives showed IC₅₀ values of less than 5 μM against BACE-1. nih.gov
Antidepressant Activity: Several studies have explored pyrazoline derivatives for antidepressant properties. nih.govnih.govresearchgate.netcapes.gov.br A series of thiophene-based pyrazoline carbothioamide derivatives were evaluated using forced swim and tail suspension tests in rats. nih.gov The compound TTg (5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) was particularly effective, reducing immobility time significantly compared to the standard drug imipramine. nih.gov Research on pyrazolo[4,3-c]pyridine derivatives has also identified compounds with combined antidepressant and anxiolytic properties with low toxicity. researchgate.net
Insecticidal Activity: N-pyridylpyrazole derivatives are known for their significant insecticidal activity. mdpi.com In a search for new insecticides, novel N-pyridylpyrazole derivatives containing a thiazole moiety were synthesized. Bioassays against lepidopteran pests like Plutella xylostella and Spodoptera exigua showed that several compounds had good insecticidal effects. mdpi.com Specifically, compound 7g (a thiazole amide derivative) demonstrated excellent insecticidal activity with LC₅₀ values comparable to the commercial insecticide indoxacarb. mdpi.com The structure-activity relationship suggested that amides were more potent than esters and that electron-withdrawing groups on the benzene ring enhanced activity. mdpi.com
| Therapeutic Area | Compound Series/Scaffold | Target/Model | Key Findings | Reference |
|---|---|---|---|---|
| Antidiabetic | 1,3-Diphenyl-pyrazole-4-carboxylic acid-thiazole hybrids (4c, 4e, 4j) | α-amylase and α-glucosidase inhibition | Showed promising in vitro enzyme inhibition, suggesting potential for managing postprandial hyperglycemia. | researchgate.net |
| Anti-Alzheimer's | Pyrazoline derivatives (e.g., Compound 2b) | Acetylcholinesterase (AChE) inhibition | Compound 2b was a highly active AChE inhibitor with an IC₅₀ value of 58 nM. | nih.gov |
| Antidepressant | Thiophene-based pyrazoline carbothioamides (e.g., TTg) | Forced swim test and tail suspension test in rats | Compound TTg significantly reduced immobility time, indicating potent antidepressant-like effects. | nih.gov |
| Insecticidal | N-pyridylpyrazole thiazole derivatives (e.g., Compound 7g) | Lepidoptera pests (P. xylostella, S. exigua, S. frugiperda) | Compound 7g showed excellent insecticidal activity with LC₅₀ values of 5.32 mg/L, 6.75 mg/L, and 7.64 mg/L, respectively. | mdpi.com |
Diverse Applications of 1h Pyrazolo 4,3 D Thiazole 5 Carbaldehyde in Materials Science and Agrochemicals
Development of Luminescent and Fluorescent Probes
The rigid, π-conjugated system inherent in the pyrazolo-thiazole core is a foundational characteristic for creating fluorescent and luminescent materials. Fused N-heterocyclic systems like pyrazolo[1,5-a]pyrimidines and thiazolo[5,4-d]thiazoles (TTzs) are known for their potential in optical applications, including strong fluorescence properties and high quantum yields. nih.govscientificarchives.com These related structures demonstrate that the fusion of electron-rich and electron-deficient heterocyclic rings can lead to desirable photophysical behaviors, such as significant intramolecular charge transfer, which is often key to strong emission.
Derivatives of thiazole (B1198619) are intrinsically fluorescent and have been utilized in the creation of luminescent coordination polymers and metal-organic frameworks (MOFs). scientificarchives.com The aldehyde group on 1H-Pyrazolo[4,3-d]thiazole-5-carbaldehyde acts as a crucial synthetic handle. It allows for the facile introduction of various functional groups through condensation reactions, enabling the tuning of the molecule's electronic and photophysical properties. This tunability is essential for designing specific probes for sensing ions, molecules, or for bio-imaging applications. For instance, a family of pyrazolo[1,5-a]pyrimidines exhibited tunable photophysical properties, with quantum yields reaching as high as 0.97 depending on the substituent group. nih.govresearchgate.net This highlights the potential for developing highly efficient emitters from the pyrazolo-thiazole scaffold.
Table 1: Photophysical Properties of Related Heterocyclic Fluorophores
| Compound Family | Key Structural Feature | Observed Properties | Potential Application |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Fused nih.govnih.gov N-heterocyclic system | Tunable absorption/emission; High quantum yields (up to 0.97) nih.govresearchgate.net | Fluorescent probes, organic materials nih.gov |
| Thiazolo[5,4-d]thiazoles (TTzs) | Fused coplanar thiazole rings | High oxidative stability; π-conjugated system mdpi.com | Solid-state photonic devices, OLEDs mdpi.comrsc.org |
This table is generated based on data from related compound families to illustrate the potential of the 1H-Pyrazolo[4,3-d]thiazole core.
Role in Polymer Chemistry and Advanced Functional Materials
The unique optoelectronic properties of pyrazolo-thiazole derivatives make them attractive candidates for incorporation into advanced functional materials. Small organic molecules with extended π-conjugation are of great interest for use in devices like organic light-emitting diodes (OLEDs). mdpi.com The fluorescence capabilities of the pyrazolo-thiazole core suggest its potential as an emissive component in such devices. Thiazolo[5,4-d]thiazole-based materials, for example, have been investigated for their utility in solid-state photonics and optoelectronics. rsc.org
In polymer chemistry, this compound can serve as a functional monomer. The aldehyde group can be used to graft the heterocyclic core onto polymer backbones or to synthesize new polymers through polycondensation reactions. The resulting materials could exhibit enhanced thermal stability, charge transport capabilities, or specific optical properties. For example, research into polymer solar cells often focuses on developing new semiconducting polymers with improved morphology and crystallinity to facilitate charge generation and transport. scispace.com The incorporation of the rigid and electronically active pyrazolo-thiazole unit into a polymer chain could lead to novel materials for photovoltaic applications.
Corrosion Inhibition Properties
Heterocyclic compounds containing nitrogen and sulfur atoms are well-regarded as effective corrosion inhibitors for metals, particularly for steel in acidic environments. Their efficacy stems from the presence of lone pair electrons on the heteroatoms, which facilitate the adsorption of the molecule onto the metal surface. This process forms a protective film that isolates the metal from the corrosive medium.
Studies on analogous structures, such as pyrazolo[3,4-d]pyrimidine-thiones, have demonstrated their potential as corrosion inhibitors for carbon steel. researchgate.net The inhibitory mechanism involves the nitrogen and oxygen atoms promoting the adsorption of the compound on the steel surface. researchgate.net Given that this compound contains both nitrogen and sulfur atoms within its aromatic system, it is a strong candidate for similar applications. Quantum chemical calculations on pyrazolo[3,4-d]pyrimidine-thiones have been used to correlate molecular properties like the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and dipole moment with inhibition efficiency. researchgate.net These theoretical models suggest that the pyrazolo-thiazole structure possesses the necessary electronic characteristics to be an effective corrosion inhibitor.
Table 2: Key Quantum Chemical Descriptors for Corrosion Inhibition (Based on Pyrazolo[3,4-d]pyrimidine-thione Analogues)
| Descriptor | Significance in Corrosion Inhibition |
|---|---|
| EHOMO (Energy of Highest Occupied Molecular Orbital) | Higher values indicate a greater tendency to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption. |
| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Lower values indicate a greater ability to accept electrons from the metal, forming feedback bonds. |
| Energy Gap (ΔE = ELUMO - EHOMO) | A smaller energy gap suggests higher reactivity and potentially better inhibition efficiency. |
This table is based on findings for analogous pyrimidine-based compounds and illustrates the principles applicable to pyrazolo-thiazoles. researchgate.net
Agricultural Applications as Herbicides and Insecticides
The pyrazole (B372694) ring is a well-established pharmacophore in the agrochemical industry, forming the core of several commercial pesticides. For instance, pyrasulfotole is a potent herbicide belonging to the benzoylpyrazole chemical class, which acts by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in weeds. bcpcpesticidecompendium.org This demonstrates the proven utility of the pyrazole scaffold in developing effective crop protection agents.
Furthermore, derivatives containing the pyrazoline structure have shown notable insecticidal activity. nih.gov The biological activity of these compounds is often linked to their ability to interfere with vital physiological processes in the target organisms. Research into pyrazolo[4,3-d]thiazole derivatives has also shown their potential as inhibitors of MurA, an essential enzyme in bacterial cell wall biosynthesis, indicating a broad potential for biological activity. rsc.org
The structure of this compound, combining the active pyrazole moiety with a thiazole ring and a reactive aldehyde group, makes it a highly promising starting material for the synthesis of novel herbicides and insecticides. The aldehyde can be readily converted into various other functional groups, such as imines, oximes, or hydrazones, allowing for the creation of a large library of derivatives for biological screening.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Pyrasulfotole |
| Thiazolo[5,4-d]thiazole |
| Pyrazolo[1,5-a]pyrimidine |
Future Perspectives and Challenges in 1h Pyrazolo 4,3 D Thiazole 5 Carbaldehyde Research
Development of Novel and Economically Viable Synthetic Routes
The synthesis of the pyrazolo[4,3-d]thiazole core is a critical aspect that dictates the feasibility of developing derivatives for therapeutic applications. A recent microreview has highlighted various synthetic strategies for pyrazolo[3,4-d]thiazoles and pyrazolo[4,3-d]thiazoles, primarily focusing on the annulation of a thiazole (B1198619) ring to a pyrazole (B372694) precursor or vice versa. bohrium.comosi.lv One established method involves the reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with hydrazines to form 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines, which can be further modified. researchgate.net Another approach describes the synthesis of substituted dihydro-1H-pyrazolo[3,4-d]thiazoles from enaminones of 4-thiazolidinones. bohrium.com
A significant challenge lies in the development of synthetic routes that are not only efficient and high-yielding but also economically viable and scalable for potential industrial production. Future research should focus on one-pot multicomponent reactions, which offer a streamlined approach to generating molecular diversity while minimizing waste and production costs. nih.gov The use of green chemistry principles, such as microwave-assisted synthesis and the use of reusable catalysts, could also contribute to more sustainable and cost-effective production of 1H-Pyrazolo[4,3-d]thiazole-5-carbaldehyde and its derivatives. nih.gov
Table 1: Synthetic Approaches for Pyrazolo-Thiazole Scaffolds
| Synthetic Method | Starting Materials | Key Features | Reference |
| Annulation of Thiazole to Pyrazole | Pyrazole derivatives, thiazole precursors | Step-wise construction of the fused ring system. | bohrium.comosi.lv |
| Annulation of Pyrazole to Thiazole | Thiazole derivatives, hydrazine (B178648) derivatives | Alternative step-wise construction. | bohrium.comosi.lv |
| Multicomponent Reactions | Aldehydes, hydrazines, sulfur-containing reagents | One-pot synthesis, high efficiency, and diversity. | nih.gov |
| From Pyrimidine Precursors | 4,6-Dichloropyrimidine-5-carboxaldehyde, hydrazines | Formation of a pyrazolo[3,4-d]pyrimidine intermediate. | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Advancements in Targeted Biological Activity Research
Derivatives of the pyrazolo-thiazole scaffold have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netnih.govnih.gov For instance, certain pyrazolo[5,1-b]thiazole derivatives have shown promising results as antimicrobial and anticancer agents. nih.gov Similarly, pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives have been identified as potential xanthine oxidase inhibitors. tandfonline.com A patent has also been filed for pyrazolo[4,3-d]thiazole derivatives for their potential use as anticancer agents. google.com
The aldehyde functional group in this compound offers a reactive handle for the synthesis of a diverse library of derivatives, such as Schiff bases, hydrazones, and oximes, each with the potential for unique biological activities. Future research should focus on designing and synthesizing derivatives that target specific biological pathways or molecular targets implicated in various diseases. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for the observed biological effects and in optimizing lead compounds for improved potency and selectivity. nih.gov
Table 2: Reported Biological Activities of Pyrazolo-Thiazole Derivatives
| Compound Class | Biological Activity | Key Findings | Reference |
| Pyrazolo[5,1-b]thiazoles | Antimicrobial, Anticancer | Showed promising in vitro activity against various microbial strains and cancer cell lines. | nih.gov |
| Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-ones | Xanthine Oxidase Inhibition | Competitive inhibition with low IC50 values. | tandfonline.com |
| Pyrazolo[4,3-d]thiazoles | Anticancer | Patented for potential therapeutic use against cancer. | google.com |
| Pyrazole-thiazolidinone hybrids | Antimicrobial, Antifungal | Effective against various bacterial and fungal strains. | nih.gov |
This table is interactive. Click on the headers to sort the data.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govresearchgate.net These computational tools can be employed to accelerate the design and optimization of novel drug candidates. In the context of this compound, AI and ML algorithms can be used to:
Predict Biological Activity: Develop Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of novel derivatives based on their chemical structures. nih.govyoutube.com
Virtual Screening: Screen large virtual libraries of pyrazolo[4,3-d]thiazole derivatives to identify compounds with a high probability of binding to a specific biological target.
De Novo Drug Design: Generate novel molecular structures with desired pharmacological properties from scratch.
ADMET Prediction: Predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process.
The integration of AI and ML can significantly reduce the time and cost associated with traditional drug discovery pipelines, enabling a more rapid and efficient exploration of the therapeutic potential of this compound derivatives. nih.gov
Overcoming Synthetic and Application-Oriented Hurdles
Despite the promising potential, several hurdles need to be overcome in the research and development of this compound and its derivatives.
Synthetic Hurdles:
Regioselectivity: The synthesis of pyrazolo[4,3-d]thiazoles can often lead to the formation of isomeric products, such as pyrazolo[3,4-d]thiazoles. Developing highly regioselective synthetic methods is crucial. bohrium.comosi.lv
Scalability: Laboratory-scale syntheses may not be readily transferable to large-scale industrial production. Process optimization and the development of robust and scalable synthetic routes are necessary.
Application-Oriented Hurdles:
Specificity and Selectivity: While many pyrazolo-thiazole derivatives exhibit biological activity, achieving high specificity and selectivity for a particular biological target remains a significant challenge. Off-target effects can lead to unwanted side effects.
Drug Resistance: The emergence of drug-resistant strains of pathogens and cancer cells is a major obstacle in therapeutic development. Novel derivatives of this compound must be designed to overcome existing resistance mechanisms.
Bioavailability and Formulation: The physicochemical properties of the compounds, such as solubility and stability, can affect their bioavailability. Developing suitable formulations to ensure effective delivery to the target site is essential for therapeutic success.
Q & A
Q. What are the common synthetic routes for preparing 1H-Pyrazolo[4,3-d]thiazole-5-carbaldehyde?
The synthesis typically involves cyclization or functionalization of pyrazole-thiazole precursors. For example:
- Vilsmeier-Haack Reaction : Reacting dichlorovinyl ketones with hydrazines under controlled conditions yields 5-chloro-1H-pyrazole-4-carbaldehydes, which can be further functionalized .
- Hydrazine-Mediated Cyclization : Treatment of azido-pyrazole carbaldehydes with hydrazine hydrate in ethanol under reflux forms fused pyrazolo-thiazole systems. Reaction conditions (e.g., temperature, iodine catalysis) influence regioselectivity .
- Alkaline Formylation : Reacting 3-(trifluoromethyl)-5-chloropyrazole with formaldehyde under alkaline conditions introduces the carbaldehyde group .
Q. How is the structure of this compound characterized?
Key techniques include:
- Spectroscopy : NMR (¹H, ¹³C) to confirm proton environments and carbon frameworks. IR spectroscopy identifies the aldehyde C=O stretch (~1700 cm⁻¹) .
- Elemental Analysis : Validates purity by comparing calculated vs. experimental C, H, N, S content .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., exact mass: 140.0158 g/mol for related analogs) .
Q. What nomenclature rules apply to this heterocyclic system?
The IUPAC name prioritizes the thiazole ring numbering, with the pyrazole fused at positions 4 and 3. Oxygen/nitrogen heteroatoms in fused systems are prioritized over sulfur for parent chain selection .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of this compound?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclization steps .
- Catalysis : Iodine promotes azide-to-amine conversions at room temperature, avoiding side products from thermal decomposition .
- Temperature Control : Reflux conditions (e.g., ethanol at 80°C) improve cyclization efficiency, while lower temperatures (25°C) favor selective amination .
Q. What biological activities are associated with this compound derivatives?
- Antimicrobial Potential : Pyrazolo-thiazole derivatives inhibit Staphylococcus aureus by targeting cell wall synthesis enzymes (e.g., penicillin-binding proteins) .
- Enzyme Inhibition : Structural analogs (e.g., pyrazolo-pyrimidines) act as PDE5 inhibitors, with the carbaldehyde group enabling covalent binding to catalytic sites .
- Structure-Activity Relationships (SAR) : Substituents at the 5-position (e.g., trifluoromethyl, aryl groups) modulate lipophilicity and target affinity .
Q. How can computational methods guide the design of derivatives?
- Molecular Docking : Simulations reveal that the carbaldehyde group forms hydrogen bonds with active-site residues (e.g., Tyr-612 in PDE5), guiding derivatization for enhanced binding .
- DFT Calculations : Predict regioselectivity in cyclization reactions by analyzing frontier molecular orbitals (e.g., HOMO-LUMO gaps in azide intermediates) .
Q. What analytical challenges arise in quantifying trace impurities during synthesis?
- HPLC-MS : Detects side products (e.g., uncyclized hydrazines) at ppm levels using C18 columns and acetonitrile/water gradients .
- X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline intermediates .
Contradictions and Limitations in Current Data
- Regioselectivity in Cyclization : shows that reaction temperature drastically alters product distribution (e.g., room temperature vs. reflux yielding dihydropyrazolo[3,4-c]pyrazole vs. pyrazolo[3,4-c]pyrazol-2-ylamine) . This necessitates careful optimization for target-oriented synthesis.
- Biological Activity Gaps : While in vitro antimicrobial data exist for analogs , in vivo pharmacokinetic studies (e.g., bioavailability, toxicity) for the carbaldehyde derivative are lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
